molecular formula C18H20N2O4S B4394179 ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate

ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate

Cat. No. B4394179
M. Wt: 360.4 g/mol
InChI Key: MCKPNXBHSUZIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate, also known as E-4031, is a chemical compound that belongs to the class of sulfonylurea compounds. It is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. E-4031 has been extensively studied for its potential use in scientific research, particularly in the field of cardiac electrophysiology.

Mechanism of Action

Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells by binding to a specific site on the voltage-gated potassium channel. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. The blockade of IKr by ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects:
The blockade of IKr by ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has several biochemical and physiological effects, including the prolongation of the action potential duration, the increase in the QT interval on the electrocardiogram, and the induction of early afterdepolarizations (EADs) and torsade de pointes (TdP) arrhythmias. ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has also been shown to inhibit insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate in lab experiments is its high selectivity for IKr, which allows for specific targeting of this potassium current. This makes it a valuable tool for investigating the role of IKr in cardiac arrhythmias and other physiological processes. However, one limitation of using ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate is its potential to induce arrhythmias, particularly TdP, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate, including:
1. Investigating the role of IKr in other physiological processes, such as neuronal excitability and insulin secretion.
2. Developing more selective and potent blockers of IKr that have fewer off-target effects.
3. Using ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate as a tool for investigating the mechanisms of drug-induced arrhythmias and for evaluating the safety and efficacy of potential anti-arrhythmic drugs.
4. Exploring the potential therapeutic applications of ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate in the treatment of diabetes and other diseases.
In conclusion, ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate is a valuable tool for scientific research in the field of cardiac electrophysiology. Its high selectivity for IKr and ability to induce arrhythmias make it a useful tool for investigating the mechanisms of cardiac arrhythmias and other physiological processes. However, its potential to induce arrhythmias also highlights the need for caution when interpreting experimental results. Future research involving ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate will likely focus on developing more selective and potent blockers of IKr, as well as exploring its potential therapeutic applications in the treatment of diabetes and other diseases.

Scientific Research Applications

Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has been widely used in scientific research for its ability to selectively block IKr in cardiac cells. This property makes it a valuable tool for studying the mechanisms of cardiac arrhythmias, as well as for evaluating the efficacy and safety of potential anti-arrhythmic drugs. ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has also been used to investigate the role of IKr in other physiological processes, such as insulin secretion in pancreatic beta cells.

properties

IUPAC Name

ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-16-7-9-17(10-8-16)25(22,23)20-12-11-14-5-3-4-6-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKPNXBHSUZIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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